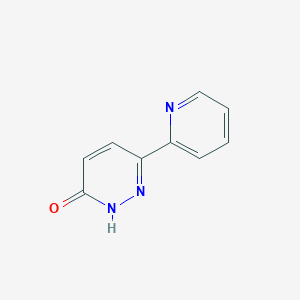
2-(2,6-Dichlorophenyl)pyrrolidine
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of certain derivatives was achieved by acylation and alane reduction of the appropriate diamine precursors .
Molecular Structure Analysis
The structure of 2-(2,6-Dichlorophenyl)pyrrolidine is characterized by a pyrrolidine ring substituted with a 2,6-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(2,6-Dichlorophenyl)pyrrolidine, are involved in various chemical reactions. These reactions often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
- Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate - This study discusses the conformation of a pyrrolidine ring and its interactions through weak hydrogen bonds and van der Waals forces (Ray et al., 1998).
Synthesis and Inhibitory Applications
- Src Kinase Inhibitor Development - Identification of a potent, orally active Src inhibitor demonstrating activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).
Ligand Chemistry
- 2,6-bis(pyrazolyl)pyridines and Related Ligands - Review of synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine ligands, highlighting their use in biological sensing and iron complexes (Halcrow, 2005).
Synthesis and Properties
- Pyrrolidines Synthesis and Properties - Study on pyrrolidines synthesis and their properties, highlighting their potential use in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Antisecretory Agents
- Antihypertensive and Antisecretory Agents - Investigation of structural modifications of clonidine to develop compounds with antisecretory activity, such as 2-(2,6-dichlorophenylimino)pyrrolidine (Jen et al., 1975).
Coordination Chemistry
- Coordination Chemistry of Pyrrolidines - Exploration of adduct formation constants of various heterocyclic nitrogen bases with nickel(II) chelates of dichlorophenyl derivatives (Siddalingaiah & Naik, 2002).
NMR Analysis
- Chiral Solvating Agent for NMR Analysis - Synthesis of (S)-2-(diphenylmethyl)pyrrolidine, assessed as a chiral solvating agent for NMR analysis of chiral compounds (Bailey et al., 1997).
Safety And Hazards
While specific safety and hazard information for 2-(2,6-Dichlorophenyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
The future directions for research on 2-(2,6-Dichlorophenyl)pyrrolidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVRBKARAKTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407504 | |
| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)pyrrolidine | |
CAS RN |
383127-39-7 | |
| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)







